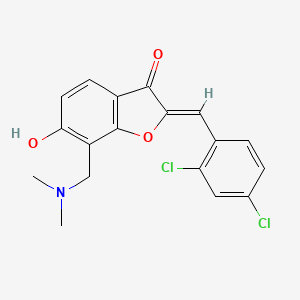

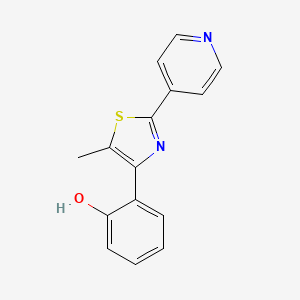

![molecular formula C16H13F3N4OS B2884931 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396848-91-1](/img/structure/B2884931.png)

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution (SNAr) reactions . For example, the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate led to the formation of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate .Applications De Recherche Scientifique

Crystallography

The compound has been used in crystallographic studies . The crystal structure of this compound provides valuable information about its molecular structure and arrangement, which can be crucial for understanding its physical and chemical properties .

Antifungal Activity

This compound has shown significant antifungal activity . Specifically, derivatives of this compound exhibited high antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% . This suggests potential use in the development of new antifungal agents .

Synthesis of Active Molecules

Pyrimidines, a key component of this compound, are important substances in the synthesis of various active molecules . They are extensively used in the intermediate skeleton of agrochemicals .

Antiviral Activity

Pyrimidines, including those found in this compound, have demonstrated antiviral activities . This suggests potential applications in the development of antiviral drugs .

Antibacterial Activity

Pyrimidines have also shown antibacterial activities . This indicates potential use in the creation of new antibacterial agents .

Insecticidal Activity

Pyrimidines have been found to have insecticidal activities . This suggests potential applications in the development of new insecticides .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These targets play crucial roles in various biological processes, including cell growth, signal transduction, and metabolic reactions.

Mode of Action

It’s known that the trifluoromethyl group present in organic compounds plays an important role in physiological activities, mostly due to the increased lipophilicity of the molecules, which causes greater cell permeability and resistance to enzyme degradation .

Pharmacokinetics

The presence of a trifluoromethyl group in the compound is known to enhance its lipophilicity, which can improve its absorption and distribution within the body .

Result of Action

Similar compounds have been reported to show significant analgesic and anti-inflammatory activities .

Propriétés

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c1-9-8-12(16(17,18)19)23-13(21-9)6-7-20-14(24)15-22-10-4-2-3-5-11(10)25-15/h2-5,8H,6-7H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUDNSEAULEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B2884867.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)